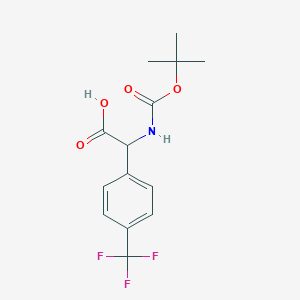

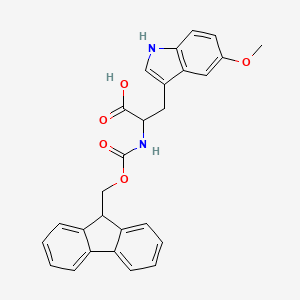

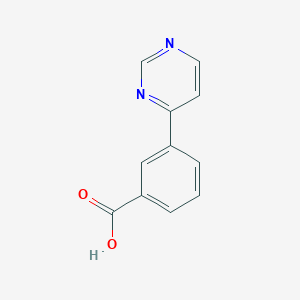

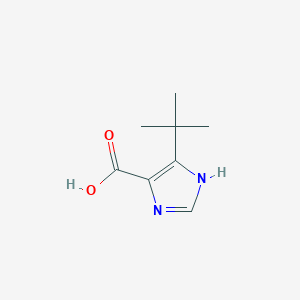

5-tert-butyl-1H-imidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

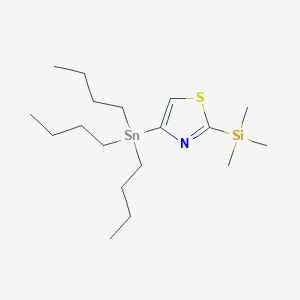

5-tert-butyl-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemosensors for Detecting Ions

5-tert-butyl-1H-imidazole-4-carboxylic acid derivatives have been reported as effective chemosensors. In a study, specific imidazole derivatives were utilized as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds demonstrated selective sensing towards CN- ions, leading to the quenching of fluorescence. This research indicates the potential of these derivatives in environmental and safety applications (Emandi et al., 2018).

2. Synthesis of Amino-Acid Methyl Esters

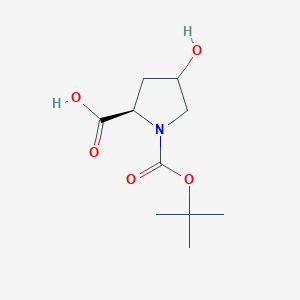

Another application involves the synthesis of acid-sensitive and highly hindered α-amino-acid methyl esters. A specific chiral glycine derivative of this compound, termed BDI, was used for this purpose. This study highlights the compound's utility in synthesizing complex amino acids, which can have broad implications in pharmaceutical and biochemical research (Hoffmann & Seebach, 1997).

3. Creation of Novel Chiral Auxiliaries

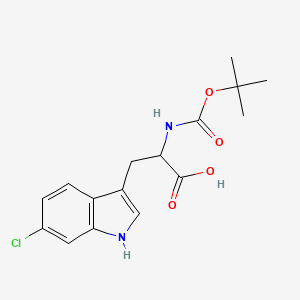

The compound has also been employed in the creation of new chiral auxiliaries. One study developed both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, which is closely related to this compound. These auxiliaries were then used in peptide synthesis, showcasing the compound's importance in the synthesis of complex organic molecules (Studer et al., 1995).

Mechanism of Action

Target of Action

Imidazole derivatives, such as 5-tert-butyl-1H-imidazole-4-carboxylic acid, are known for their broad range of chemical and biological properties . . Imidazole compounds are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures , suggesting that they may interact with a variety of biological targets.

Mode of Action

Imidazole compounds are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Biochemical Pathways

Given the diverse biological activities of imidazole compounds , it is likely that this compound could interact with multiple pathways, leading to a variety of downstream effects

Result of Action

Given the diverse biological activities of imidazole compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level

Future Directions

Imidazole and its derivatives have been the focus of many research studies due to their wide range of biological activities . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Properties

IUPAC Name |

5-tert-butyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-5(7(11)12)9-4-10-6/h4H,1-3H3,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZBPWFTYFOPMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CN1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622084 |

Source

|

| Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714273-88-8 |

Source

|

| Record name | 5-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.